molecular formula C13H16N2O3 B1274071 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid CAS No. 693824-68-9

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid

Cat. No.: B1274071
CAS No.: 693824-68-9
M. Wt: 248.28 g/mol
InChI Key: LLZQBDMIRUNSAB-UHFFFAOYSA-N
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Description

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid typically involves the reaction of piperazine derivatives with benzyl halides followed by acylation. One common method includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Scientific Research Applications

2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-(2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride
  • 2-(2-(4-Benzyl-1-piperazinyl)acetyl)carbohydrazonoyl)phenoxy)acetic acid
  • (Benzoyl-benzyl-amino)-acetic acid

Comparison: 2-(1-Benzyl-3-oxo-2-piperazinyl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Properties

IUPAC Name

2-(1-benzyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)8-11-13(18)14-6-7-15(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZQBDMIRUNSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388132
Record name (1-Benzyl-3-oxopiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693824-68-9
Record name (1-Benzyl-3-oxopiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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